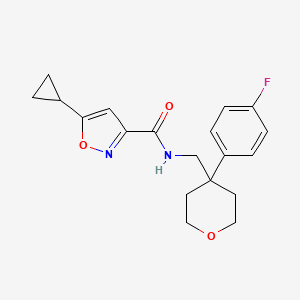

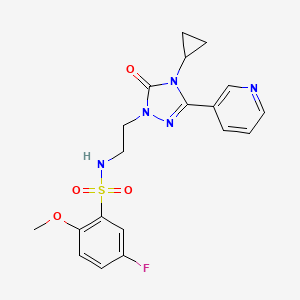

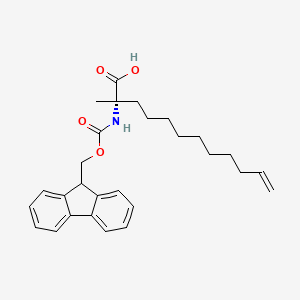

7,7'-(2-methylpropane-1,3-diyl)bis(3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The papers provided discuss the synthesis of related heterocyclic compounds. For instance, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves the reaction of 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions . This suggests that the synthesis of the compound may also involve nucleophilic substitution reactions, possibly under controlled conditions to ensure the specificity of the reaction and to protect other reactive sites on the molecule.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. The compound contains purine moieties, which are bicyclic structures consisting of a pyrimidine ring fused to an imidazole ring. These structures are known to interact with biological systems, particularly in the context of nucleic acids. The presence of a pyrrolidinyl group suggests increased solubility and potential for interaction with biological targets .

Chemical Reactions Analysis

The reactivity of a compound like 7,7'-(2-methylpropane-1,3-diyl)bis(3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione) would be influenced by its functional groups. The purine and pyrrolidinyl groups could undergo various chemical reactions, including nucleophilic substitution, as mentioned in the synthesis of related compounds . Additionally, the presence of diketone groups could lead to reactions such as decarbonylation, as observed in the fragmentation of α-diketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple nitrogen atoms and the potential for hydrogen bonding could influence its solubility and melting point. The compound's stability might be affected by the diketone functionality, which could be prone to decarbonylation under certain conditions, as seen in related compounds . The molecular weight, polarity, and potential for tautomerism would also be important properties to consider in the analysis of this compound.

Scientific Research Applications

Synthesis and Structural Analysis

Research on structurally similar molecules emphasizes advancements in synthesis techniques and structural analyses. For instance, novel derivatives of pyrrolidine-diones have been synthesized and characterized, showcasing the importance of molecular structure confirmation through X-ray crystal structure determination (Hong-Shui Lv et al., 2013). Such research underlines the relevance of detailed structural knowledge in the development of new compounds for various applications.

Electronic and Optical Properties

Investigations into compounds with pyridine and purine structures have been conducted to explore their electronic and optical properties. These studies are crucial for the development of materials with specific functionalities, such as high conductivity and electron mobility, which are essential for applications in electronics and photonics (Lin Hu et al., 2015).

Coordination Chemistry and Complexation

Research has also focused on the coordination chemistry of pyridine-dione compounds, demonstrating their ability to form complexes with various metal ions. These studies highlight the potential of such molecules in creating novel coordination compounds with specific properties, which could be useful in catalysis, materials science, and medicinal chemistry (Xiao-lei Zhao et al., 2018).

High-Performance Polymers

The development of high-performance polymers incorporating pyridine units is another area of interest. These polymers exhibit desirable properties such as solubility, thermal stability, and mechanical strength, making them suitable for various industrial applications (Y. Guan et al., 2015).

Tautomerism and Molecular Interactions

Understanding the tautomerism and intramolecular interactions in compounds similar to the one offers insights into their reactivity and stability. This knowledge is crucial for designing molecules with tailored properties for specific applications (M. Sigalov et al., 2011).

Biological Activities

Studies on pyridine and purine derivatives have explored their biological activities, including their potential as therapeutic agents. Such research underscores the importance of structural modifications in enhancing the biological efficacy of these compounds (Bok Young Kim et al., 2004).

properties

IUPAC Name |

3-methyl-7-[2-methyl-3-(3-methyl-2,6-dioxo-8-pyrrolidin-1-ylpurin-7-yl)propyl]-8-pyrrolidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N10O4/c1-14(12-33-15-17(29(2)23(37)27-19(15)35)25-21(33)31-8-4-5-9-31)13-34-16-18(30(3)24(38)28-20(16)36)26-22(34)32-10-6-7-11-32/h14H,4-13H2,1-3H3,(H,27,35,37)(H,28,36,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYPZHXOWLOJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)CN4C5=C(N=C4N6CCCC6)N(C(=O)NC5=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

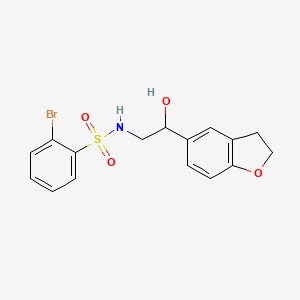

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)

![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2537759.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)